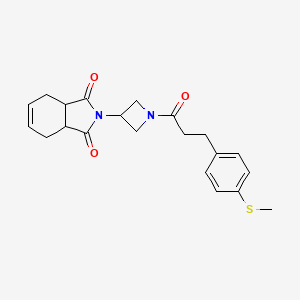
(2-oxo-4-phenylquinazolin-1(2H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-oxo-4-phenylquinazolin-1(2H)-yl)acetic acid, also known as QAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. QAA is a derivative of quinazoline and has a molecular formula of C17H12N2O3.
Scientific Research Applications
Synthesis Techniques and Chemical Properties
- The oxidative decarboxylative amination of arylacetic acids, facilitated by copper catalysis under an oxygen atmosphere, presents a novel method for synthesizing 2-arylquinazolines. This process is significant for its use of molecular oxygen as the oxidant and its capability to produce these compounds efficiently through multiple C–N bond formations, offering a greener alternative with H2O and CO2 as the only wastes (Yan et al., 2016).
- A study on the cyclopalladation of (S)-2-tert-butyl-4-phenyl-2-oxazoline highlighted the endo-effect-driven regioselectivity, revealing insights into the structural conformation and potential applications of the resulting palladium complexes in catalysis and organic synthesis (Mawo et al., 2007).
Biological Activities
- Quinazoline derivatives have shown promising antimicrobial activities. For instance, novel quinazolinyl acetamides were synthesized for evaluating their analgesic and anti-inflammatory activities. Among these, certain compounds demonstrated significant potency compared to standard drugs, highlighting their potential in medical applications (Alagarsamy et al., 2015).
- Another research effort synthesized 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities, where specific derivatives showed good activity against standard drugs. This suggests the relevance of quinazoline derivatives in developing new antimicrobial agents (Patel & Shaikh, 2011).
- Further research into quinazoline derivatives has indicated their potential as anticancer agents. A study investigating heterocyclic compounds from 4h-3,1-benzoxazin-4-one derivatives revealed that some target compounds exhibited selective anticancer activity, underscoring the therapeutic potential of quinazoline frameworks in oncology (Abdel-Rahman, 2005).
properties
IUPAC Name |
2-(2-oxo-4-phenylquinazolin-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-14(20)10-18-13-9-5-4-8-12(13)15(17-16(18)21)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAHAUCCAQVAHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-oxo-4-phenylquinazolin-1(2H)-yl)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Oxabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B2719003.png)
![3-benzyl-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2719005.png)

![4-isobutyl-N-isopropyl-1-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2719010.png)




![2-cyano-3-(dimethylamino)-N'-[(4-fluorophenyl)methylene]acrylohydrazide](/img/structure/B2719019.png)
![2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2719020.png)

![6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/no-structure.png)
![4-methyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2719024.png)
